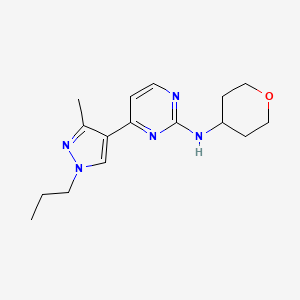![molecular formula C21H24N4O B5905805 (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine](/img/structure/B5905805.png)
(2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine, also known as MPPA, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPPA has been studied for its ability to target specific receptors in the body and has shown promising results in various research studies.
Mécanisme D'action
(2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine exerts its effects by binding to specific receptors in the body, including the sigma-1 receptor and the dopamine transporter. By binding to these receptors, (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine can modulate various signaling pathways in the body, leading to its therapeutic effects. (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine has been shown to improve cognitive function by increasing the release of neurotransmitters in the brain.
Biochemical and Physiological Effects:
(2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine has been shown to have various biochemical and physiological effects in the body. In animal models, (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine has been shown to increase dopamine release in the brain, leading to improved cognitive function. Additionally, (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine has also been shown to have anti-inflammatory effects in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine is its specificity for certain receptors in the body. This makes it a useful tool for studying the effects of these receptors on various physiological processes. Additionally, (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine has shown promising results in various animal models, making it a potential therapeutic agent for various diseases. However, one limitation of (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine. One area of research is in the development of (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine and its potential therapeutic applications. Finally, more studies are needed to determine the safety and efficacy of (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine in humans.
Méthodes De Synthèse
The synthesis of (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine involves a multi-step process that includes the reaction of 2-pyridin-2-ylpyrimidine-5-carboxaldehyde with (2-methoxyethyl)(4-methylbenzyl)amine in the presence of a reducing agent. The reaction mixture is then subjected to further purification steps to obtain the final product. The synthesis of (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
(2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine has been studied for its potential in various therapeutic applications. One of the most promising areas of research is in the treatment of cancer. (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine has been shown to inhibit the growth of cancer cells by targeting specific receptors in the body. Additionally, (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine has been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine has been shown to protect neurons from damage and improve cognitive function in animal models.
Propriétés
IUPAC Name |
2-methoxy-N-[(4-methylphenyl)methyl]-N-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-17-6-8-18(9-7-17)15-25(11-12-26-2)16-19-13-23-21(24-14-19)20-5-3-4-10-22-20/h3-10,13-14H,11-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXLYMDVIMVXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCOC)CC2=CN=C(N=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-furylmethyl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}piperidine-3-carboxamide](/img/structure/B5905730.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine](/img/structure/B5905736.png)
![N-(1-isoxazol-3-ylethyl)-N-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5905748.png)
![(4-fluoro-3-methylphenyl)[methyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B5905751.png)
![4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B5905754.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N-(2-hydroxyethyl)-2-pyridin-4-ylacetamide](/img/structure/B5905764.png)
![2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B5905776.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5905777.png)

![N-methyl-5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1H-pyrazol-4-yl)ethyl]pentanamide](/img/structure/B5905793.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5905799.png)
